molecular formula C13H11F2N B14768124 2,5-Difluoro-2'-methyl-[1,1'-biphenyl]-4-amine

2,5-Difluoro-2'-methyl-[1,1'-biphenyl]-4-amine

Katalognummer: B14768124
Molekulargewicht: 219.23 g/mol
InChI-Schlüssel: PTSPMOJUOKWTHF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,5-Difluoro-2’-methyl-[1,1’-biphenyl]-4-amine is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of two fluorine atoms at the 2 and 5 positions, a methyl group at the 2’ position, and an amine group at the 4 position on the biphenyl structure. The unique arrangement of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various scientific research fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Difluoro-2’-methyl-[1,1’-biphenyl]-4-amine typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile method for synthesizing biphenyl derivatives.

Industrial Production Methods

Industrial production of 2,5-Difluoro-2’-methyl-[1,1’-biphenyl]-4-amine may involve large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient production .

Analyse Chemischer Reaktionen

Types of Reactions

2,5-Difluoro-2’-methyl-[1,1’-biphenyl]-4-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form amine derivatives with different oxidation states.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amine group can yield nitro derivatives, while substitution of fluorine atoms can introduce various functional groups, leading to a wide range of biphenyl derivatives .

Wissenschaftliche Forschungsanwendungen

2,5-Difluoro-2’-methyl-[1,1’-biphenyl]-4-amine has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2,5-Difluoro-2’-methyl-[1,1’-biphenyl]-4-amine involves its interaction with specific molecular targets. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This can lead to inhibition of enzyme activity or modulation of receptor functions, depending on the specific biological context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2,5-Difluoro-2’-methyl-[1,1’-biphenyl]-4-carboxaldehyde
  • 2,5-Difluoro-2’-methyl-[1,1’-biphenyl]-4-carboxylate
  • 2,3-Difluoro-4’-methyl-1,1’-biphenyl

Uniqueness

2,5-Difluoro-2’-methyl-[1,1’-biphenyl]-4-amine is unique due to the presence of an amine group at the 4 position, which imparts distinct reactivity and biological activity compared to its analogs. The combination of fluorine atoms and an amine group makes it particularly valuable in medicinal chemistry for designing molecules with enhanced pharmacokinetic properties .

Eigenschaften

Molekularformel

C13H11F2N

Molekulargewicht

219.23 g/mol

IUPAC-Name

2,5-difluoro-4-(2-methylphenyl)aniline

InChI

InChI=1S/C13H11F2N/c1-8-4-2-3-5-9(8)10-6-12(15)13(16)7-11(10)14/h2-7H,16H2,1H3

InChI-Schlüssel

PTSPMOJUOKWTHF-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=CC=C1C2=CC(=C(C=C2F)N)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.